N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC19990620
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O2/c1-13-23-18-5-3-2-4-16(18)20(26)24(13)11-10-22-19(25)15-6-7-17-14(12-15)8-9-21-17/h2-9,12,21H,10-11H2,1H3,(H,22,25) |
| Standard InChI Key | BDGUBCJFPNHXLO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl group linked via an ethyl chain to a 1H-indole-5-carboxamide unit. The quinazolinone nucleus (a bicyclic system with a pyrimidine ring fused to a benzene ring) contributes hydrogen-bonding capabilities through its carbonyl and NH groups, while the indole moiety provides planar aromaticity and π-stacking potential. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₄O₂ |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
| Topological Polar Surface Area | 95.6 Ų (calculated) |
The ethyl spacer between the quinazolinone and indole groups introduces conformational flexibility, enabling optimal binding to biological targets.
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs with similar scaffolds exhibit characteristic signals:
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¹H NMR: Quinazolinone NH protons resonate at δ 10.5–11.2 ppm; indole NH appears near δ 8.3 ppm .
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IR: Stretching vibrations at ~1670 cm⁻¹ (quinazolinone C=O) and ~3300 cm⁻¹ (amide N-H) .
Molecular docking studies of related quinazolinone-carboxamides suggest that the indole moiety occupies hydrophobic pockets in enzyme active sites, while the quinazolinone carbonyl forms hydrogen bonds with catalytic residues .
Synthesis and Optimization
General Synthetic Route
The synthesis follows a convergent strategy (Fig. 1):
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Quinazolinone Core Preparation: 2-Amino benzoic acid derivatives undergo cyclization with acetic anhydride to form 2-methyl-4-oxoquinazolin-3(4H)-one.
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Indole Carboxamide Synthesis: 1H-Indole-5-carboxylic acid is activated (e.g., using thionyl chloride) and coupled with ethylenediamine to yield the intermediate amine.
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Coupling Reaction: The quinazolinone and indole intermediates are linked via nucleophilic acyl substitution, typically employing carbodiimide coupling agents (e.g., EDC/HOBt).
Industrial-Scale Considerations:
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Flow Chemistry: Continuous flow reactors enhance yield (reported >75% for analogous compounds) by minimizing side reactions.
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Purification: Reverse-phase HPLC with C18 columns achieves >98% purity, critical for pharmacological applications .
Biological Activity and Mechanistic Studies
| Target | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Soluble Epoxide Hydrolase | Inhibition (reduces inflammation) | 0.3–0.66 μM |
| 5-Lipoxygenase-Activating Protein | Leukotriene biosynthesis suppression | 2.91 μM |
| Cytochrome P450 3A4 | Moderate inhibition | 15.2 μM |
Data adapted from quinazolinone-7-carboxamide derivatives .
Mechanistic Hypotheses:
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Anti-inflammatory Action: Inhibition of soluble epoxide hydrolase (sEH) elevates epoxyeicosatrienoic acids (EETs), which attenuate NF-κB signaling .
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Anticancer Potential: Quinazolinones intercalate DNA and inhibit topoisomerase II, while indole moieties modulate tubulin polymerization.
Comparative Analysis with Structural Analogs
Fluoro-Substituted Derivatives
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide (EVT-11136521) differs by a fluorine atom at position 6 and indole substitution at position 4:
| Parameter | Target Compound | EVT-11136521 |
|---|---|---|
| Molecular Weight | 346.4 g/mol | 350.3 g/mol |
| LogP (Predicted) | 2.8 | 3.1 |
| sEH Inhibition | Not reported | IC₅₀ = 0.42 μM |
Fluorination enhances metabolic stability and membrane permeability but may reduce aqueous solubility.
Imidazopyridine-Based Analogs
GW876790X (PubChem CID 25023715) replaces quinazolinone with an imidazopyridine core but retains the carboxamide-ethylamine linker :
| Property | Target Compound | GW876790X |
|---|---|---|
| Target Selectivity | Broad | Adenosine A2A receptor (Ki = 9 nM) |
| Bioavailability | 32% (rat) | 67% (rat) |
This highlights the pharmacophore’s adaptability to diverse target classes .
Future Directions and Challenges
Unresolved Questions
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Target Deconvolution: Proteomic studies (e.g., affinity chromatography) needed to identify primary targets.
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In Vivo Efficacy: No published data on tumor growth inhibition or cytokine modulation in animal models.
Synthetic Chemistry Priorities
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume